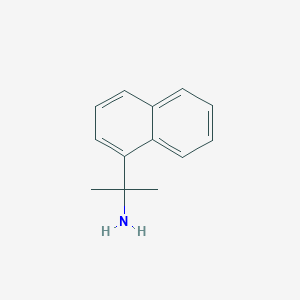
2-(Naphthalen-1-YL)propan-2-amine
Descripción general
Descripción
2-(Naphthalen-1-YL)propan-2-amine is an organic compound with the molecular formula C13H15N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amine group attached to a propan-2-yl chain
Mecanismo De Acción
Target of Action
2-(Naphthalen-1-YL)propan-2-amine, also known as methamnetamine, is a triple monoamine releasing agent . Its primary targets are the neurotransmitters serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and motor control.
Mode of Action
Methamnetamine interacts with its targets by acting as a releasing agent . It promotes the release of serotonin, norepinephrine, and dopamine from their respective neurons . The compound has EC50 values of 13 nM, 34 nM, and 10 nM for serotonin, norepinephrine, and dopamine, respectively . This indicates that it has a high affinity for these neurotransmitter systems.
Result of Action
The release of serotonin, norepinephrine, and dopamine induced by methamnetamine can lead to various molecular and cellular effects. These may include altered neuron firing rates, changes in gene expression, and modulation of synaptic plasticity. Methamnetamine has been reported to cause excessive release of serotonin and is classified as an empathogen or entactogen .
Action Environment
The action, efficacy, and stability of methamnetamine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Additionally, individual factors such as a person’s metabolic rate, the presence of other substances, and genetic factors can also influence the compound’s action and efficacy.
Análisis Bioquímico
Biochemical Properties
2-(Naphthalen-1-YL)propan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a releasing agent of serotonin, norepinephrine, and dopamine
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to cause the release of serotonin, norepinephrine, and dopamine, which are vital neurotransmitters involved in numerous cellular processes . These effects highlight the compound’s potential impact on cellular functions and its relevance in neurochemical studies.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a triple monoamine releasing agent, influencing the release of serotonin, norepinephrine, and dopamine . This mechanism includes binding interactions with specific receptors and transporters, leading to enzyme inhibition or activation and changes in gene expression. Understanding these molecular interactions is essential for elucidating the compound’s mode of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it has been observed that the compound can undergo phase I metabolism, resulting in various metabolites . These temporal changes are critical for assessing the compound’s efficacy and safety in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that at higher doses, the compound can exhibit toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I metabolism in human liver microsomes, resulting in metabolites such as N-demethylation and aromatic hydroxylation . These metabolic processes are essential for understanding the compound’s biotransformation and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for assessing the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-YL)propan-2-amine typically involves the reaction of naphthalene derivatives with appropriate amine precursors. One common method is the reductive amination of naphthalen-1-yl ketone with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst . The reaction conditions often include solvents like methanol or ethanol and may require elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Naphthalen-1-YL)propan-2-amine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium cyanoborohydride, hydrogen gas with palladium catalyst.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields naphthalen-1-yl ketones or carboxylic acids, while reduction can produce more saturated amine derivatives .
Aplicaciones Científicas De Investigación
2-(Naphthalen-1-YL)propan-2-amine has a wide range of applications in scientific research, including:
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-(naphthalen-2-yl)propan-2-amine
- 2-(Naphthalen-2-yl)propan-2-amine
- 1-(Naphthalen-1-yl)propan-1-amine
Uniqueness
2-(Naphthalen-1-YL)propan-2-amine is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and applications .
Propiedades
IUPAC Name |
2-naphthalen-1-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-13(2,14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHJENPCEHYZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437461 | |
| Record name | 2-(Naphthalen-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141983-61-1 | |
| Record name | 2-(Naphthalen-1-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




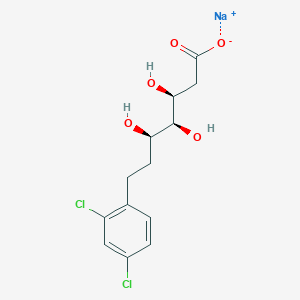
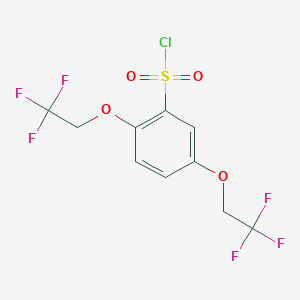

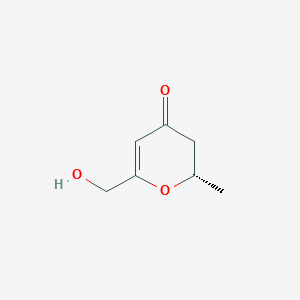
![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)
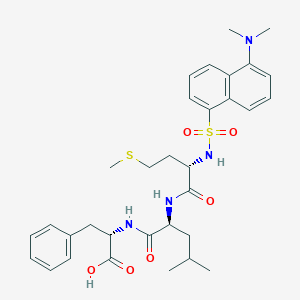
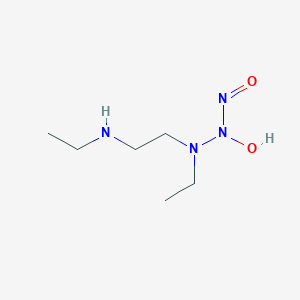


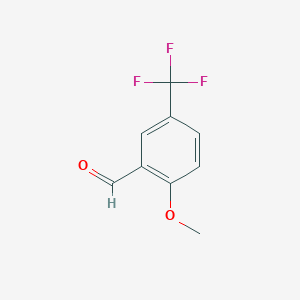
![N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine](/img/structure/B115462.png)
![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)
